Pamidronate monosodium

概要

説明

Pamidronate monosodium is a bisphosphonate compound used primarily in the treatment of bone diseases. It belongs to the second generation of hydroxy-methylenebisphosphonic acids and is known for its ability to inhibit bone resorption. This compound is particularly effective in treating conditions such as osteoporosis, hypercalcemia of malignancy, osteolytic bone metastases, and Paget’s disease .

準備方法

Synthetic Routes and Reaction Conditions: Pamidronate monosodium is synthesized from β-alanine and phosphorus reagents. The synthesis involves reacting β-alanine with phosphorus trichloride and phosphorous acid in a solvent such as chlorobenzene or acetonitrile. The reaction is typically carried out at elevated temperatures (70-132°C) for several hours, followed by hydrolysis and pH adjustment to obtain the final product .

Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for higher yields and efficiency. For instance, using sulfolane as a solvent and adjusting the ratios of phosphorus trichloride and phosphorous acid can lead to a yield of 63% for pamidronic acid. Alternatively, using methanesulfonic acid as a solvent can yield pamidronate dihydrate at 57% .

化学反応の分析

Types of Reactions: Pamidronate monosodium primarily undergoes substitution reactions due to the presence of its bisphosphonate groups. It can also participate in hydrolysis reactions under acidic or basic conditions.

Common Reagents and Conditions:

Substitution Reactions: Typically involve reagents such as phosphorus trichloride and phosphorous acid.

Hydrolysis Reactions: Can occur in the presence of water and an acid or base catalyst.

Major Products: The major product of these reactions is pamidronic acid or its monosodium salt, depending on the reaction conditions and reagents used .

科学的研究の応用

Bone Metabolism Studies

Pamidronate monosodium has been extensively studied for its effects on bone metabolism and osteoclast activity. Research indicates that it significantly reduces osteoclast numbers and activity, which is essential for understanding its role in treating osteoporosis and other metabolic bone diseases .

Pediatric Applications

A study involving newborn rats demonstrated that pamidronate administration could disrupt tooth eruption and mandibular growth. This research highlights the potential implications of bisphosphonate therapy during crucial developmental periods in pediatric patients .

Cancer Treatment

Pamidronate is indicated for treating hypercalcemia associated with malignancies and osteolytic lesions resulting from cancers such as breast cancer and multiple myeloma. Clinical studies have shown that it effectively reduces serum calcium levels and alleviates skeletal-related events in cancer patients .

Research on Drug Delivery Systems

Pamidronate's properties are being explored for developing innovative drug delivery systems targeting bone diseases. Its ability to bind to bone tissues makes it a suitable candidate for conjugating with other therapeutic agents to enhance localized delivery and efficacy.

Long-term Effects and Safety Studies

Research has documented the long-term effects of pamidronate treatment, particularly concerning its persistence in the body post-administration. Case studies involving women receiving pamidronate during pregnancy indicated no adverse effects on infants, suggesting a favorable safety profile when used judiciously .

Table 1: Indications and Efficacy of this compound

| Condition | Indication Type | Efficacy Evidence |

|---|---|---|

| Osteoporosis | Treatment | Significant reduction in fracture risk |

| Hypercalcemia of Malignancy | Treatment | Effective in lowering serum calcium levels |

| Osteolytic Bone Metastases | Combination therapy | Reduces skeletal-related events |

| Paget’s Disease | Treatment | Decreases alkaline phosphatase levels |

Table 2: Summary of Clinical Studies Involving Pamidronate

| Study Reference | Population | Findings |

|---|---|---|

| PMC5573489 | Newborn rats | Disruption of tooth eruption observed |

| DrugBank | Cancer patients | Reduced hypercalcemia and skeletal complications |

| MedlinePlus | Women during pregnancy | No adverse effects on breastfeeding infants |

Case Study 1: Pediatric Use

A study involving forty Sprague Dawley rats assessed the impact of pamidronate on tooth development. Results indicated significant alterations in tooth eruption patterns, prompting further investigation into its implications for pediatric therapies .

Case Study 2: Cancer Therapy

In clinical settings, pamidronate has been successfully used alongside chemotherapy for patients with breast cancer metastasized to bone. Patients reported improved quality of life and reduced incidence of skeletal-related events following treatment .

作用機序

Pamidronate monosodium exerts its effects by binding to hydroxyapatite in bone, inhibiting the activity of osteoclasts, which are responsible for bone resorption. The compound is taken up by osteoclasts during bone resorption, leading to the disruption of their activity and a decrease in bone breakdown. This results in increased bone density and reduced calcium release from bones into the blood .

類似化合物との比較

Alendronic Acid: Used for osteoporosis and Paget’s disease.

Ibandronic Acid: Primarily used for osteoporosis.

Zoledronic Acid: Used for hypercalcemia of malignancy, bone metastases, and osteoporosis.

Risedronic Acid: Used for osteoporosis and Paget’s disease

Pamidronate monosodium is unique in its specific binding affinity and its effectiveness in treating a broad range of bone-related conditions, making it a valuable compound in both clinical and research settings.

生物活性

Pamidronate monosodium, a nitrogen-containing bisphosphonate, is primarily used in clinical settings to treat conditions associated with excessive bone resorption, such as hypercalcemia of malignancy and osteolytic bone lesions. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant clinical findings.

Pamidronate exerts its biological effects primarily through the inhibition of osteoclast activity, which is crucial for bone resorption. The compound binds to hydroxyapatite crystals in bone, thereby blocking the dissolution of these mineral components. This process is essential in preventing the bone loss associated with various malignancies. Additionally, pamidronate disrupts the mevalonate pathway, which is vital for the post-translational modification of proteins involved in cell signaling and survival. Specifically, it inhibits enzymes such as farnesyl diphosphate synthase, leading to the apoptosis of osteoclasts and hematopoietic tumor cells .

Pharmacokinetics

Pamidronate is administered intravenously and has a unique pharmacokinetic profile:

- Absorption : Rapidly absorbed by bone upon administration.

- Distribution : Approximately 50-60% of the administered dose is retained in bones over time.

- Metabolism : Not metabolized; eliminated unchanged via renal excretion.

- Excretion : Drug levels become undetectable within 12 to 36 hours post-infusion .

Table 1: Pharmacokinetic Parameters of Pamidronate

| Parameter | Value |

|---|---|

| Mean Body Retention | 54 ± 16% over 120 h |

| Clearance | Rapidly cleared |

| AUC (Area Under Curve) | Increased in hepatic impairment (53%) |

| Cmax (Peak Concentration) | Increased in hepatic impairment (29%) |

Inhibition of Bone Resorption

Pamidronate's primary function is to inhibit osteoclast-mediated bone resorption. Studies have demonstrated that at therapeutic doses, pamidronate effectively reduces serum calcium levels by decreasing osteoclastic activity without significantly affecting bone formation or mineralization .

Case Studies and Clinical Findings

- Hypercalcemia of Malignancy : In a clinical trial involving cancer patients with hypercalcemia, pamidronate administration led to a significant reduction in serum calcium levels within days. Patients receiving doses of 90 mg showed marked improvements compared to control groups .

- Osteolytic Lesions : Research indicates that pamidronate not only reduces pain associated with bone metastases but also improves quality of life by stabilizing or reducing the size of osteolytic lesions .

- Renal Safety : While effective, pamidronate can pose risks for renal impairment. Regular monitoring of renal function is recommended during treatment due to potential deterioration observed in some patients .

Adverse Effects

Commonly reported adverse effects include:

特性

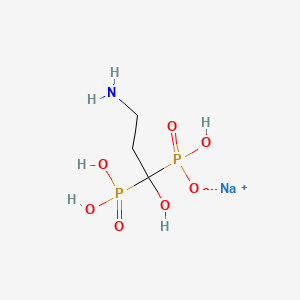

IUPAC Name |

sodium;(3-amino-1-hydroxy-1-phosphonopropyl)-hydroxyphosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H11NO7P2.Na/c4-2-1-3(5,12(6,7)8)13(9,10)11;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFICAMMULQSNNG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10NNaO7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89131-02-2 | |

| Record name | Pamidronate monosodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089131022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PAMIDRONATE MONOSODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUA93Q6K1J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。